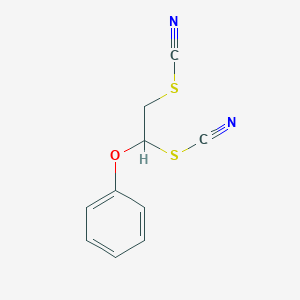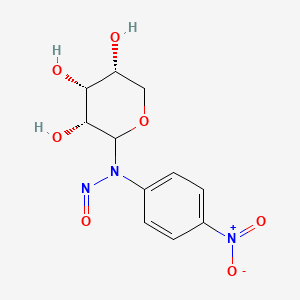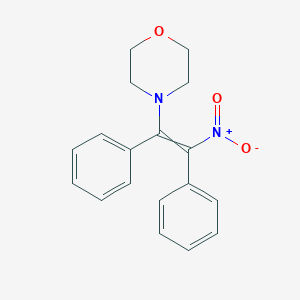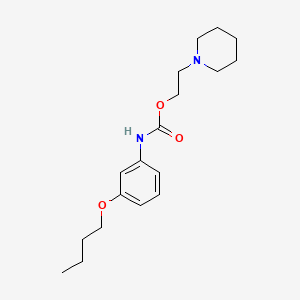
(1-Phenoxy-2-thiocyanatoethyl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenoxy-2-thiocyanatoethyl) thiocyanate: is an organic compound characterized by the presence of both phenoxy and thiocyanato functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenoxy-2-thiocyanatoethyl) thiocyanate typically involves the reaction of phenoxyethanol with thiocyanate reagents under controlled conditions. One common method includes the use of sodium thiocyanate in the presence of a suitable solvent, such as ethanol, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenoxy-2-thiocyanatoethyl) thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato groups to thiols or other sulfur-containing functional groups.
Substitution: The thiocyanato groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiocyanates .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Phenoxy-2-thiocyanatoethyl) thiocyanate is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries .
Biology: Its thiocyanato groups can react with amino acids, providing insights into protein structure and function .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for developing new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-Phenoxy-2-thiocyanatoethyl) thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanato groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their activity and function. This interaction can influence various biochemical pathways, making the compound useful for studying cellular processes .
Comparaison Avec Des Composés Similaires
Phenyl thiocyanate: Similar in structure but lacks the phenoxy group.
Ethyl thiocyanate: Contains an ethyl group instead of the phenoxy group.
Benzyl thiocyanate: Features a benzyl group in place of the phenoxy group.
Uniqueness: (1-Phenoxy-2-thiocyanatoethyl) thiocyanate is unique due to the presence of both phenoxy and thiocyanato groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
111862-21-6 |
|---|---|
Formule moléculaire |
C10H8N2OS2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
(1-phenoxy-2-thiocyanatoethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2OS2/c11-7-14-6-10(15-8-12)13-9-4-2-1-3-5-9/h1-5,10H,6H2 |
Clé InChI |
XOQQLHFVTMFTKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(CSC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)

![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)

![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)

